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Compound of Interest

Compound Name: Infigratinib-d3

Cat. No.: B12377363

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Infigratinib, a potent and selective

inhibitor of the fibroblast growth factor receptor (FGFR) family, and its deuterated analog,

Infigratinib-d3. This document outlines their core molecular properties, mechanism of action,

and detailed experimental protocols relevant to their study.

Core Molecular Data
A fundamental aspect of any chemical entity in drug development is its precise molecular

characteristics. The following table summarizes the key quantitative data for Infigratinib and its

deuterated form, Infigratinib-d3.

Property Infigratinib Infigratinib-d3

Chemical Formula C26H31Cl2N7O3[1] C26H28D3Cl2N7O3[2]

Molecular Weight 560.47 g/mol [3] 563.49 g/mol [2]

Synonyms BGJ-398, NVP-BGJ398[1][4]
BGJ-398-d3, NVP-BGJ398-

d3[2]
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Mechanism of Action: Targeting the FGFR Signaling
Pathway
Infigratinib is a selective, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[4]

Alterations such as mutations, amplifications, and fusions in FGFRs can lead to constitutive

activation of downstream signaling pathways, promoting tumor cell proliferation, survival, and

angiogenesis.[5] Infigratinib binds to the ATP-binding pocket of the FGFR kinase domain,

thereby blocking its autophosphorylation and the subsequent activation of downstream

signaling cascades.[5] The primary pathways inhibited by this action are the RAS-Mitogen-

Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)-AKT pathways,

both of which are critical for cell growth and survival.[4]
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Infigratinib's inhibition of the FGFR signaling pathway.

Experimental Protocols
Radiometric Kinase Assay for Infigratinib Potency
Determination
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This protocol details a radiometric kinase assay to determine the IC50 value of Infigratinib

against a specific FGFR kinase.

Materials:

Purified GST-fusion FGFR3-K650E kinase domain

Infigratinib (BGJ398)

Peptidic substrate (e.g., poly(EY) 4:1)

[γ-33P]ATP

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 3 mM MnCl2, 3 mM MgCl2, 1 mM DTT, 250 μg/mL

PEG 20000

Stop Solution: 125 mM EDTA

Immobilon-PVDF membranes

0.5% and 1% Phosphoric acid (H3PO4)

Methanol

Ethanol

Scintillation fluid

96-well plates

Microplate scintillation counter

Procedure:

Prepare serial dilutions of Infigratinib in DMSO.

In a 96-well plate, mix 10 µL of the 3-fold concentrated Infigratinib solution (or DMSO control)

with 10 µL of the substrate mixture containing the peptidic substrate, ATP, and [γ-33P]ATP.
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Initiate the kinase reaction by adding 10 µL of a 3-fold concentrated solution of the GST-

FGFR3-K650E enzyme in the assay buffer. The final assay volume is 30 µL.

Incubate the plate at room temperature for 10 minutes.

Stop the reaction by adding 20 µL of the Stop Solution.

Pre-treat the Immobilon-PVDF membranes by soaking for 5 minutes in methanol, rinsing

with water, and then soaking for 5 minutes in 0.5% H3PO4.

Transfer 30 µL of the stopped reaction mixture onto the prepared PVDF membranes

mounted on a vacuum manifold.

Apply vacuum and rinse each well with 200 µL of 0.5% H3PO4.

Wash the membranes four times with 1% H3PO4 on a shaker, followed by one wash with

ethanol.

Dry the membranes and add 10 µL of scintillation fluid to each spot.

Seal the plate and measure the incorporated radioactivity using a microplate scintillation

counter.

Calculate the percentage of inhibition for each Infigratinib concentration and determine the

IC50 value using linear regression analysis.

Cell Viability Assay
This protocol describes how to assess the effect of Infigratinib on the viability of cancer cells

with FGFR alterations.

Materials:

Cancer cell line with known FGFR alteration (e.g., RT112)

Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS

Infigratinib (BGJ398)
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DMSO (vehicle control)

384-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

Luminometer

Procedure:

Seed the cells in a 384-well plate at a predetermined optimal density and allow them to

adhere overnight.

Prepare serial dilutions of Infigratinib in DMSO.

Using a pintool transfer device, add 50 nL of the Infigratinib dilutions or DMSO control to the

respective wells.

Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 25 µL of the CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Calculate the percentage of cell viability relative to the DMSO control for each Infigratinib

concentration.

Determine the IC50 value by fitting the data to a logistic curve.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of

Infigratinib, from initial in vitro screening to in vivo tumor growth inhibition studies.
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A typical experimental workflow for Infigratinib evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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